molecular formula C5H8O2 B575190 3-(Hydroxymethyl)cyclobutanone CAS No. 183616-18-4

3-(Hydroxymethyl)cyclobutanone

Cat. No.: B575190
CAS No.: 183616-18-4
M. Wt: 100.117
InChI Key: NPBDXRSQLIOUGJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclobutanone is an organic compound with the molecular formula C5H8O2 It is a cyclobutanone derivative featuring a hydroxymethyl group attached to the third carbon of the cyclobutanone ring

Mechanism of Action

Target of Action

It’s known that cyclobutanones, the class of compounds to which 3-(hydroxymethyl)cyclobutanone belongs, are often used as precursors for nucleoside analogues . These analogues can interact with various cellular targets, particularly enzymes involved in nucleic acid synthesis.

Mode of Action

The mode of action of this compound involves its conversion into nucleoside analogues. This process involves the photochemical ring-expansion of cyclobutanones to an oxacarbene and its subsequent scavenging by 6-chloropurine . The resulting nucleoside analogues can then interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to nucleic acid synthesis, given its conversion into nucleoside analogues . These analogues can interfere with the normal functioning of enzymes involved in these pathways, potentially leading to downstream effects such as inhibition of DNA replication or RNA transcription.

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the specific nucleoside analogue that it is converted into . These effects could range from inhibition of enzyme activity to interference with nucleic acid synthesis, potentially leading to cell death or other cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its conversion into nucleoside analogues and its subsequent interactions with cellular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)cyclobutanone typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of dichloroketene with allyl benzyl ether, followed by subsequent steps to introduce the hydroxymethyl group . Another method involves the triflation of a β-hydroxymethyl-cyclobutanone and its subsequent displacement by a 6-chloropurinyl anion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a cyclobutanol derivative.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-(carboxymethyl)cyclobutanone.

    Reduction: Formation of 3-(hydroxymethyl)cyclobutanol.

    Substitution: Formation of substituted cyclobutanone derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-(Hydroxymethyl)cyclobutanone serves as a versatile intermediate in the synthesis of several bioactive molecules. Its structural properties allow for modifications that lead to the development of various pharmaceutical agents.

Antiviral Agents

One notable application is its conversion into optically active antiviral agents. For instance, the compound can be transformed into [1R-(1α,2β,3α)]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one, which has shown promise in antiviral activity against several viruses. The process involves reducing this compound to yield optically active cyclobutanols that can then be further modified into these antiviral compounds .

Nucleoside Analogues

Research has demonstrated that this compound can be utilized in the synthesis of nucleoside analogues. These analogues are crucial in the development of antiviral and anticancer drugs. In particular, studies have reported successful syntheses of compounds like 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine, which exhibit biological activity relevant to therapeutic applications .

Chemical Synthesis Methodologies

The methodologies employed for synthesizing this compound and its derivatives are diverse and innovative.

Palladium-Catalyzed Reactions

Recent advancements include palladium-catalyzed ring-opening reactions, which have been explored for their regioselectivity and efficiency in modifying cyclobutanones. Such methods enhance the versatility of this compound in synthetic pathways, allowing for the creation of complex molecular architectures .

Photochemical Methods

Photochemical synthesis has also been employed to generate nucleoside analogues from cyclobutanones through ring expansion reactions. This approach leverages light-induced transformations to create new chemical entities with potential pharmacological properties .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound in drug development.

Case Study: Antiviral Drug Development

A study focusing on the synthesis of antiviral compounds derived from this compound demonstrated its effectiveness as a precursor for creating agents targeting viral infections. The research outlined a multi-step synthetic route leading to compounds that exhibited significant antiviral activity against HIV .

Case Study: Anticancer Agents

Another investigation revealed that derivatives of this compound could be designed to inhibit specific cancer cell lines. By modifying the cyclobutanone structure, researchers were able to enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Data Table: Summary of Key Applications

Application AreaCompound DerivedActivity/Use
Antiviral Agents[1R-(1α,2β,3α)]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-oneAntiviral activity
Nucleoside Analogues9-[cis-3-(hydroxymethyl)cyclobutyl]adeninePotential antiviral/anticancer agent
Anticancer AgentsModified cyclobutanonesInhibition of cancer cell lines

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)cyclobutanone
  • 3-Methoxycyclobutanone
  • 3,3-Bis(hydroxymethyl)cyclobutanone

Comparison: 3-(Hydroxymethyl)cyclobutanone is unique due to the position of the hydroxymethyl group on the cyclobutanone ring. This structural feature influences its reactivity and the types of derivatives that can be synthesized. Compared to 2-(Hydroxymethyl)cyclobutanone, the 3-position attachment provides different steric and electronic properties, leading to distinct chemical behaviors and applications.

Biological Activity

3-(Hydroxymethyl)cyclobutanone, a cyclobutanone derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, synthesis, and the implications of its derivatives in various biological contexts.

Chemical Structure and Properties

This compound is characterized by a hydroxymethyl group attached to the cyclobutane ring. This unique structure contributes to its reactivity and biological interactions. The compound can undergo various transformations, including oxidation and reduction, leading to different derivatives with distinct biological properties.

Target Interactions

Research indicates that this compound derivatives exhibit significant interactions with nucleic acids, suggesting potential antiviral properties. The compound can be converted into nucleoside analogs through photochemical reactions, which may inhibit viral replication by interfering with nucleic acid synthesis.

Biochemical Pathways

The primary biochemical pathways affected by this compound involve nucleic acid synthesis. Its derivatives have been shown to influence the stability and function of nucleic acids, which is crucial for evaluating their therapeutic potential against viral infections.

Antiviral Properties

Several studies have highlighted the antiviral potential of this compound derivatives. For instance, compounds derived from this cyclobutanone have been tested for their efficacy against various viral strains. The incorporation of these derivatives into nucleoside analogs has demonstrated promising results in inhibiting viral replication.

Antibacterial Effects

In addition to antiviral activity, this compound has shown antibacterial properties. Its derivatives have been evaluated for their effectiveness against a range of bacterial pathogens, making them candidates for further pharmacological studies.

Synthesis and Derivatives

The synthesis of this compound involves several methods, including the photochemical ring-expansion of cyclobutanones and subsequent reactions with nucleophiles. The versatility in its synthesis allows for the generation of various derivatives, each exhibiting unique biological activities.

Compound Name Structure Type Similarity Index
3-(Hydroxymethyl)-3-methylcyclobutanoneCyclobutanone derivative0.95
3,3-Bis(hydroxymethyl)cyclobutanoneCyclobutanone derivative0.90
2-(Hydroxymethyl)cyclobutanoneCyclobutanone derivative0.90
(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanoneChiral cyclobutanone derivative0.90
1-((1R,3R)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl)ethanoneDimethyl-substituted cyclobutane derivative0.90

The table above illustrates some structural analogs of this compound and their similarity indices, highlighting its unique functionalization at the third carbon position of the cyclobutane ring.

Study on Antiviral Activity

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized several nucleoside analogs from this compound and evaluated their antiviral efficacy against HIV-1. The results indicated that certain derivatives significantly inhibited viral replication in vitro, providing a foundation for further development as potential therapeutics .

Investigation of Antibacterial Properties

Another study focused on the antibacterial effects of various derivatives derived from this compound against Staphylococcus aureus. The findings revealed that some compounds exhibited notable antibacterial activity, suggesting their potential use in treating bacterial infections resistant to conventional antibiotics.

Properties

IUPAC Name

3-(hydroxymethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBDXRSQLIOUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670329
Record name 3-(Hydroxymethyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183616-18-4
Record name 3-(Hydroxymethyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)cyclobutan-1-one
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Q & A

Q1: What is the significance of the reaction between 3-(hydroxymethyl)cyclobutanone and 6-chloropurine in nucleoside analog synthesis?

A1: This reaction is crucial for creating a new class of cyclobutene nucleoside analogs. [] The hydroxyl group of this compound is reacted with 6-chloropurine, a precursor to many nucleoside analogs. This coupling results in the formation of both N-7 and N-9 regioisomers, which are important for exploring structure-activity relationships in drug discovery. [] Understanding the regioselectivity of this reaction is essential for optimizing the synthesis of desired isomers.

Q2: What spectroscopic techniques were used to characterize the synthesized cyclobutane nucleoside analogs?

A2: The researchers employed spectroscopic methods to confirm the structures of the synthesized compounds. [] While the specific techniques were not explicitly mentioned, it's common practice to use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation of organic molecules. Single crystal X-ray diffraction was also utilized to determine the absolute configuration of the synthesized compounds. []

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